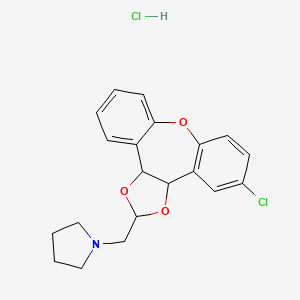

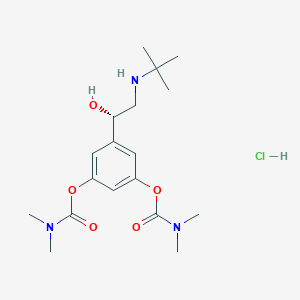

Bambuterol hydrochloride, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bambuterol hydrochloride, (S)- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline . This compound is known for its ability to cause smooth muscle relaxation, leading to the dilation of bronchial passages .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) . The final step involves the reaction of this compound with sodium borohydride and butylamine under reflux conditions to yield bambuterol hydrochloride .

Industrial Production Methods

Industrial production of bambuterol hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves the use of solvents like dioxane, methanol, and ethyl acetate, and the reactions are carried out at controlled temperatures ranging from 50°C to 95°C .

Análisis De Reacciones Químicas

Types of Reactions

Bambuterol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of bambuterol hydrochloride include bromine for halogenation and sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and methanol .

Major Products

The major product formed from the reactions of bambuterol hydrochloride is terbutaline, which is the active drug produced after the prodrug is metabolized in the body .

Aplicaciones Científicas De Investigación

Bambuterol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists.

Biology: It is used to study the effects of beta2-adrenoceptor agonists on smooth muscle relaxation.

Medicine: It is used in the treatment of asthma and other lung diseases associated with bronchospasm.

Industry: It is used in the development of new bronchodilator drugs.

Mecanismo De Acción

The mechanism of action of bambuterol hydrochloride involves its conversion to terbutaline in the body. Terbutaline stimulates beta2-adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, which in turn causes the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .

Comparación Con Compuestos Similares

Similar Compounds

Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.

Formoterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Salmeterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and COPD.

Uniqueness

Bambuterol hydrochloride is unique in that it is a prodrug of terbutaline, providing a longer duration of action compared to other beta2-adrenoceptor agonists . This makes it particularly useful for the long-term management of persistent asthma .

Propiedades

Número CAS |

1020652-57-6 |

|---|---|

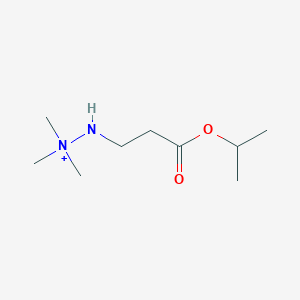

Fórmula molecular |

C18H30ClN3O5 |

Peso molecular |

403.9 g/mol |

Nombre IUPAC |

[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m1./s1 |

Clave InChI |

LBARATORRVNNQM-XFULWGLBSA-N |

SMILES isomérico |

CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.